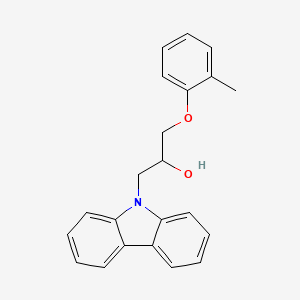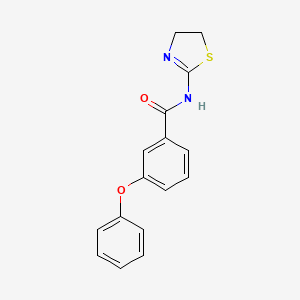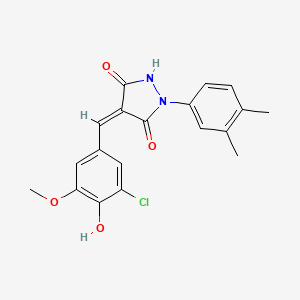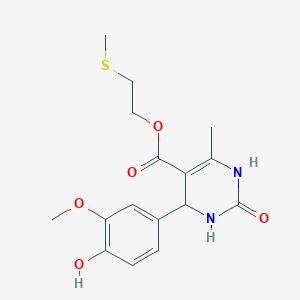
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied due to its potential applications in various scientific research fields. This chemical compound is known for its unique properties and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is not fully understood. However, it is believed that this chemical compound interacts with the electron transport chain in cells, leading to the inhibition of ATP production. This, in turn, leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been found to have various biochemical and physiological effects. In vitro studies have shown that this chemical compound exhibits potent cytotoxicity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol in lab experiments is its excellent solubility in various organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using this chemical compound is its high cost, which may limit its use in certain experiments.
Future Directions
There are various future directions related to 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol. One of the most promising directions is the development of new organic electronic devices using this chemical compound. Additionally, further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields. Furthermore, there is a need to explore the use of this chemical compound in combination with other compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties and excellent solubility make it an ideal candidate for use in various experiments. Further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-methylphenylboronic acid with 1-(9H-carbazol-9-yl)-3-bromo-2-propanol in the presence of a palladium catalyst. The reaction leads to the formation of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this chemical compound is in the field of organic electronics. It has been found that 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol exhibits excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as organic field-effect transistors and organic light-emitting diodes.
properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-2-7-13-22(16)25-15-17(24)14-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h2-13,17,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNNZFVHKIVUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)



![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)


![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)